![molecular formula C14H15NO2S B189503 4-Methyl-N-(2-methylphenyl)benzenesulfonamide CAS No. 80-28-4](/img/structure/B189503.png)
4-Methyl-N-(2-methylphenyl)benzenesulfonamide
Overview
Description
“4-Methyl-N-(2-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S . It is a nitrogen-substituted alkyne and a highly reactive building block used for the design of a wide number of transformations .
Molecular Structure Analysis
The molecular structure of “4-Methyl-N-(2-methylphenyl)benzenesulfonamide” consists of two aromatic rings with a dihedral angle of 49.7° . In the crystal, inversion dimers linked by pairs of N-H⋯O hydrogen bonds occur .Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-N-(2-methylphenyl)benzenesulfonamide” is 261.34 g/mol . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Molecular Structure Analysis
The molecular structure of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide has been extensively studied using various spectroscopic methods and density functional theory (DFT). Researchers have synthesized and characterized the compound, confirming its structure through FTIR, NMR, UV-Vis, and single crystal X-ray diffraction . These studies are crucial for understanding the compound’s reactivity and potential applications in materials science.
Vibrational Spectroscopy
Vibrational spectroscopy studies, particularly using FTIR, have provided insights into the characteristic frequencies of the molecular bonds within 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. This information is valuable for identifying the compound in mixtures and understanding its interactions with other molecules .
Frontier Molecular Orbital Analysis
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been analyzed using DFT. The HOMO-LUMO gap indicates the compound’s electronic properties and its potential as an organic semiconductor or in other electronic applications .
Molecular Electrostatic Potential
The molecular electrostatic potential of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide has been mapped to understand the distribution of electronic density. This is particularly useful in predicting sites of reactivity and in the design of new molecules for targeted chemical synthesis .
Synthesis and Characterization
The compound has been synthesized and its purity and identity confirmed through analytical techniques. This process is essential for providing high-quality material for research and development purposes .
Thermal Analysis
Thermal analysis of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide provides information about its stability under various temperature conditions. This data is important for its storage, handling, and potential use in high-temperature applications .
Mechanism of Action
Mode of Action
The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-N-(2-methylphenyl)benzenesulfonamide are not clearly established yet. Sulfonamides generally interfere with the synthesis of folic acid in bacteria, inhibiting their growth. The specific pathways affected by this compound need to be elucidated through further studies .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The outcomes would depend on the specific targets and pathways it affects, which are yet to be fully identified .
properties
IUPAC Name |
4-methyl-N-(2-methylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPGNSRRMHEOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229993 | |
Record name | p-Toluenesulfono-o-toluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80-28-4 | |
Record name | 4-Methyl-N-(2-methylphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfono-o-toluidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluenesulfono-o-toluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Toluenesulfono-o-toluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(o-tolyl)-p-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | p-Toluenesulfono-o-toluidide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7JP5963WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the aromatic rings in 4-Methyl-N-(2-methylphenyl)benzenesulfonamide?
A1: The two aromatic rings in 4-Methyl-N-(2-methylphenyl)benzenesulfonamide are not coplanar. They are twisted relative to each other with a dihedral angle of 49.7° []. This non-coplanar arrangement is likely due to steric hindrance between the methyl substituents on both rings.
Q2: What type of intermolecular interactions are observed in the crystal structure of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide?
A2: The crystal structure of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide reveals the presence of inversion dimers formed through pairs of N—H⋯O hydrogen bonds []. This indicates that the N-H group of one molecule acts as a hydrogen bond donor to the oxygen atom of the sulfonamide group in an adjacent molecule, creating a dimeric arrangement within the crystal lattice.
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